N-methoxy-N-methylthiazole-4-carboxamide N-methoxy-N-methylthiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14260082
InChI: InChI=1S/C6H8N2O2S/c1-8(10-2)6(9)5-3-11-4-7-5/h3-4H,1-2H3
SMILES:
Molecular Formula: C6H8N2O2S
Molecular Weight: 172.21 g/mol

N-methoxy-N-methylthiazole-4-carboxamide

CAS No.:

Cat. No.: VC14260082

Molecular Formula: C6H8N2O2S

Molecular Weight: 172.21 g/mol

* For research use only. Not for human or veterinary use.

N-methoxy-N-methylthiazole-4-carboxamide -

Specification

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
IUPAC Name N-methoxy-N-methyl-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C6H8N2O2S/c1-8(10-2)6(9)5-3-11-4-7-5/h3-4H,1-2H3
Standard InChI Key AOTIIPFASGVHLW-UHFFFAOYSA-N
Canonical SMILES CN(C(=O)C1=CSC=N1)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The thiazole core in N-methoxy-N-methylthiazole-4-carboxamide contributes to its planar geometry, enabling π-π stacking interactions with biological targets. Key structural features include:

  • Thiazole ring: A five-membered heterocycle with sulfur at position 1 and nitrogen at position 3.

  • Carboxamide group: Positioned at C-4, forming hydrogen bonds with target proteins .

  • N-Methoxy-N-methyl substitution: Enhances lipophilicity, potentially improving membrane permeability.

The compound’s IUPAC name is N-methoxy-N-methyl-1,3-thiazole-4-carboxamide, and its canonical SMILES string is CN(C(=O)C1=CSC=N1)OC.

Physicochemical Characteristics

PropertyValueSource
Molecular formulaC6H8N2O2S\text{C}_6\text{H}_8\text{N}_2\text{O}_2\text{S}
Molecular weight172.21 g/mol
LogP (partition coefficient)1.08 (predicted)
Topological polar surface area70.67 Ų

The moderate LogP value suggests balanced solubility and permeability, making it suitable for drug development .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis for N-methoxy-N-methylthiazole-4-carboxamide is documented, analogous thiazole-4-carboxamides are typically synthesized via:

  • Hantzsch thiazole synthesis: Condensation of thioureas with α-haloketones .

  • Carboxamide formation: Coupling of thiazole-4-carboxylic acid with N-methoxy-N-methylamine using EDCI/HOBt .

  • Functional group modifications: Introduction of methoxy and methyl groups via nucleophilic substitution or reductive amination.

For example, ethyl 2-amino-4-carboxylate (3) is hydrolyzed to the carboxylic acid, followed by coupling with N-methoxy-N-methylamine to yield the target compound .

Reactivity Profile

  • Hydrolysis: Under acidic or basic conditions, the carboxamide hydrolyzes to thiazole-4-carboxylic acid, which can form esters or salts.

  • Electrophilic substitution: The thiazole ring undergoes halogenation or nitration at C-5 due to electron-withdrawing effects of the carboxamide .

Biological Activities and Mechanisms

Anticancer Activity

Thiazole-4-carboxamide derivatives exhibit potent antiproliferative effects. In a study of 2-amino-thiazole-4-carboxamides, compound 6m showed IC50_{50} values of 0.47 µM (MCF7 breast cancer) and 1.1 µM (NCI-H1650 lung cancer) . Mechanistically, these compounds inhibit tubulin polymerization, disrupting microtubule dynamics in cancer cells . For instance, SMART (4-substituted methoxybenzoyl-aryl-thiazole) analogs demonstrated IC50_{50} values in the low nM range against melanoma and prostate cancer cells .

Enzyme Inhibition

Molecular docking studies reveal that the carboxamide group forms hydrogen bonds with residues in tubulin’s colchicine-binding site (e.g., Asn329 and Tyr224) . This interaction stabilizes the tubulin-inhibitor complex, preventing polymerization .

Structure-Activity Relationships (SAR)

Key modifications influencing activity include:

  • C-2 substitution: Lipophilic groups (e.g., aryl rings) enhance anticancer potency .

  • Carboxamide position: 4-Carboxamides show superior activity to 2-carboxamides due to optimal hydrogen bonding.

  • N-Substituents: Methoxy and methyl groups improve metabolic stability compared to unsubstituted analogs.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaBiological ActivityIC50_{50}/MICSource
N-Methoxy-N-methylthiazole-4-carboxamideC6H8N2O2S\text{C}_6\text{H}_8\text{N}_2\text{O}_2\text{S}Under investigationN/A
2-Amino-thiazole-4-carboxamide (6m)C21H23N3O3S\text{C}_{21}\text{H}_{23}\text{N}_3\text{O}_3\text{S}Anticancer (MCF7)0.47 µM
SMART analogC23H21N3O2S\text{C}_{23}\text{H}_{21}\text{N}_3\text{O}_2\text{S}Anticancer (melanoma)12 nM
2-Methylthiazole-4-carboxamideC5H6N2OS\text{C}_5\text{H}_6\text{N}_2\text{OS}AntibacterialMIC: 0.5 µM (M. tuberculosis)

Future Directions

  • Mechanistic studies: Elucidate the precise molecular targets of N-methoxy-N-methylthiazole-4-carboxamide using crystallography or proteomics.

  • In vivo validation: Assess pharmacokinetics and toxicity in animal models.

  • Derivatization: Explore substitutions at C-5 or the methoxy group to optimize potency and selectivity.

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